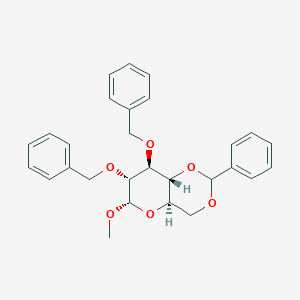
Méthyl 4,6-O-benzylidène-2,3-di-O-benzyl-α-D-glucopyranoside
Vue d'ensemble
Description
Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside is a complex organic compound widely utilized in the field of biomedicine and chemical research. Known for its potential therapeutic properties, it has shown promising results in the treatment of certain diseases such as cancer. This compound is also used as a chiral building block and an important intermediate in the preparation of different sugars .
Applications De Recherche Scientifique
Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is utilized in studies related to carbohydrate chemistry and glycobiology.
Medicine: It has shown potential in the development of drugs targeting specific types of cancer cells.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside is a complex organic compound that is used as a chiral building block and an important intermediate in the preparation of different sugars . It is also used as an intermediate in chemical and pharmaceutical research
Mode of Action
It is known that the compound plays a crucial role in the synthesis of various sugars .
Biochemical Pathways
The compound is involved in the monosulphonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with methanesulphonyl or toluene-p-sulphonyl chloride, which results in mixtures of 2-, 3-, and 2,3-esters . This behavior is in contrast with that of the α-anomer, which gives only the 2-ester .
Result of Action
The compound is known for its potential therapeutic properties and has shown promising results in the treatment of certain diseases such as cancer . .
Méthodes De Préparation
The synthesis of Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside involves multiple steps. One common synthetic route includes the protection of hydroxyl groups followed by benzylation. The reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar principles of organic synthesis with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside can be compared with other similar compounds such as:
- Methyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside
- Methyl 4,6-Di-O-ethyl-α-D-glucopyranoside
- 1,2:4,6-Di-O-benzylidene-α-D-glucopyranoside
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of Methyl 4,6-O-benzylidene-2,3-DI-O-benzyl-A-D-glucopyranoside lies in its specific benzylidene and benzyl groups, which contribute to its distinct chemical properties and potential therapeutic applications.
Propriétés
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-29-28-26(31-18-21-13-7-3-8-14-21)25(30-17-20-11-5-2-6-12-20)24-23(33-28)19-32-27(34-24)22-15-9-4-10-16-22/h2-16,23-28H,17-19H2,1H3/t23-,24-,25+,26-,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHUOBYFXKHVJR-GUONBBAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


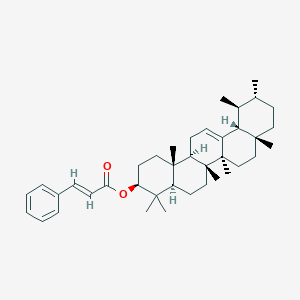

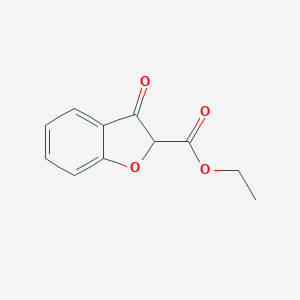

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)

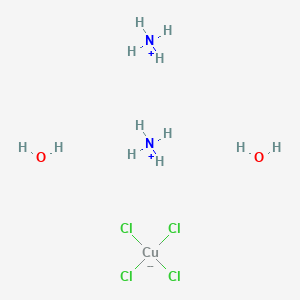
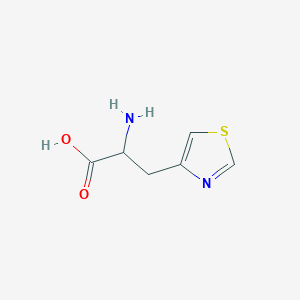
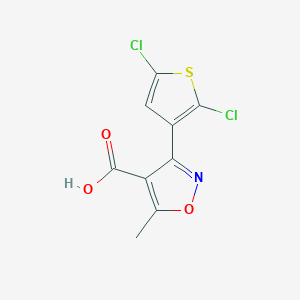
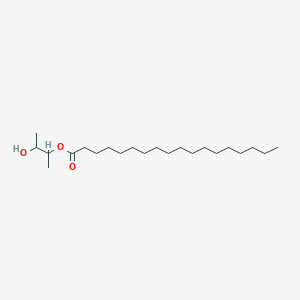
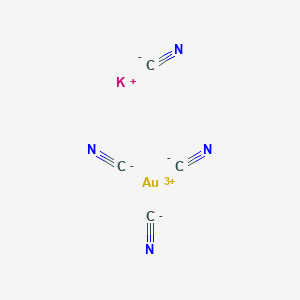
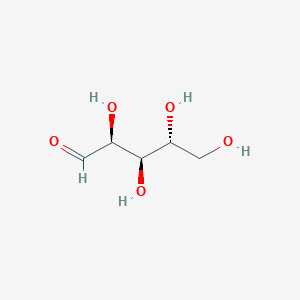
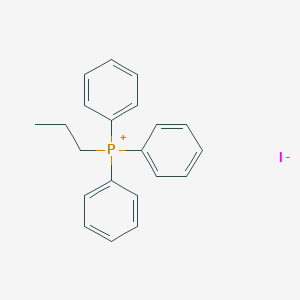
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
